Iron titanium trioxide

Description

Structure

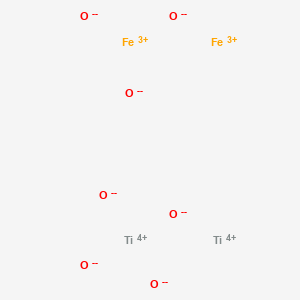

2D Structure

Properties

IUPAC Name |

iron(3+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.7O.2Ti/q2*+3;7*-2;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDAAXRCMMPNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276553 | |

| Record name | diferric; oxygen(-2) anion; titanium(+4) cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12022-71-8, 10101-42-5, 1310-39-0 | |

| Record name | Iron titanium oxide (FeTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | diferric; oxygen(-2) anion; titanium(+4) cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | iron titanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

natural occurrence of iron titanium trioxide pseudobrookite

An In-depth Technical Guide to the Natural Occurrence of Iron Titanium Trioxide: Pseudobrookite

Introduction

Pseudobrookite, with the idealized chemical formula Fe₂TiO₅, is an iron titanium oxide mineral belonging to the pseudobrookite group.[1] First described in 1878 by Koch, its name is derived from the Greek word pseudo for "false" and "brookite" due to its misleading resemblance to the mineral brookite.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of pseudobrookite, its crystallographic and physical properties, formation conditions, and common associated minerals. It also details experimental protocols for its synthesis and characterization, targeting researchers, scientists, and professionals in drug development who may have an interest in iron-titanium oxides.

Natural Occurrence and Geological Environment

Pseudobrookite typically forms as a result of pneumatolytic processes, which involve the action of hot gases released during the late stages of volcanic activity.[1][4] It is commonly found in titanium-rich volcanic rocks such as andesites, rhyolites, and basalts.[2][5] The mineral can also be associated with xenoliths, which are foreign rock fragments incorporated into volcanic rocks.[2] Furthermore, pseudobrookite is frequently observed within lithophysae, which are hollow, bubble-like structures in volcanic rocks.[2][5] While predominantly found in volcanic and post-volcanic environments, it has also been reported in plutonic rocks.[4]

Notable Localities

Pseudobrookite is a relatively rare mineral but has been identified in various locations worldwide. The type locality for pseudobrookite is Uroi Hill (Arany Hill) in Simeria, Hunedoara County, Romania.[1][2] Other significant occurrences include:

-

Europe: Mayen in the Eifel district, Germany; Mont Dore, Puy-de-Dôme, France; Vesuvius and Etna, Italy; and Jumilla, Murcia Province, Spain.[2][3][6]

-

North America: Thomas Range, Juab County, Utah; Crater Lake and Lemolo Lake, Oregon; the Black Range, Sierra County, New Mexico in the USA; and Cerro los Remedios, Durango, Mexico.[2][6]

-

Africa and Atlantic Islands: Faial and São Miguel Islands, Azores; Kilimanjaro, Tanzania; and Reunion Island.[2][6]

-

USA: A notable occurrence in a plutonic environment is in the Nine Mile Pluton, Marathon County, Wisconsin.[4][7]

Associated Minerals

Pseudobrookite is frequently found in association with a variety of other minerals, which can provide clues about its formation environment. The most common associated minerals are:

-

Oxides: Hematite (Fe₂O₃), Magnetite (Fe₃O₄), Bixbyite-((Mn,Fe)₂O₃), and Ilmenite (FeTiO₃).[1][2]

-

Silicates: Enstatite-Ferrosilite series ((Mg,Fe)SiO₃), Tridymite (SiO₂), Quartz (SiO₂), Sanidine (K(AlSi₃O₈)), Topaz (Al₂(SiO₄)(F,OH)₂), Spessartine (Mn₃Al₂(SiO₄)₃), Beryl (Be₃Al₂(Si₆O₁₈)), and various micas.[1][2]

-

Others: Cassiterite (SnO₂) and Apatite (Ca₅(PO₄)₃(F,Cl,OH)).[2]

Crystallographic and Physical Properties

Pseudobrookite crystallizes in the orthorhombic system, belonging to the dipyramidal class (mmm) with the space group Bbmm.[1][2] Its crystal structure consists of a three-dimensional framework of distorted FeO₆ and TiO₆ octahedra.[8][9]

Quantitative Data

The following tables summarize the key crystallographic and physical properties of pseudobrookite.

Table 1: Crystallographic Data for Pseudobrookite

| Property | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Crystal Class | Dipyramidal (mmm) | [2] |

| Space Group | Bbmm | [1][2] |

| Unit Cell Parameters | a = 9.7965(25) Å, b = 9.9805(25) Å, c = 3.7301(1) Å | [1] |

| a:b:c Ratio | 0.982 : 1 : 0.374 | [1] |

| Unit Cell Volume | 364.71 ų | [1] |

Table 2: Physical and Optical Properties of Pseudobrookite

| Property | Value | Reference |

| Color | Brownish black, reddish brown, or black | [1] |

| Luster | Adamantine, Greasy, Metallic | [1] |

| Streak | Reddish brown to ocher-yellow | [1] |

| Hardness (Mohs scale) | 6 | [1][3] |

| Density | 4.33 - 4.39 g/cm³ | [1] |

| Cleavage | Distinct on {010} | [1] |

| Fracture | Irregular/Uneven, Sub-Conchoidal | [1] |

| Optical Properties | Biaxial (+) | [2] |

| Refractive Indices | nα = 2.350, nβ = 2.390, nγ = 2.420 | [2] |

| Birefringence | δ = 0.070 | [2] |

| 2V angle (measured) | 50° | [2] |

Table 3: Chemical Composition of Pseudobrookite (Ideal)

| Element | Weight % |

| Iron (Fe) | 46.62 |

| Oxygen (O) | 33.39 |

| Titanium (Ti) | 19.98 |

| Calculated from the ideal formula Fe₂TiO₅.[1] |

Experimental Protocols

The synthesis and characterization of pseudobrookite are crucial for understanding its properties and potential applications. Various methods have been developed for its laboratory synthesis.

Synthesis Methods

Several techniques are employed for the synthesis of pseudobrookite (Fe₂TiO₅), including:

-

Solid-State Reaction: This is a common and straightforward method involving the high-temperature reaction of precursor materials.[10][11]

-

Sol-Gel Method: This technique allows for the synthesis of nanoparticles at lower temperatures and offers good control over stoichiometry and homogeneity.[12]

-

Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at high temperatures and pressures.[13][14]

-

Co-precipitation: This technique involves the simultaneous precipitation of iron and titanium hydroxides or other precursors from a solution.[15]

-

Ball-milling: A mechanical method used to produce fine powders, which can be followed by calcination.[13]

Detailed Experimental Protocol: Solid-State Reaction

This protocol describes a typical solid-state reaction for the synthesis of pseudobrookite.

Materials:

-

Iron(III) oxide (Fe₂O₃) powder

-

Titanium dioxide (TiO₂) powder (anatase or rutile)

-

Ethanol

-

High-energy ball mill

-

Electric chamber furnace

Procedure:

-

Stoichiometric amounts of Fe₂O₃ and TiO₂ powders are weighed.

-

The powders are mixed and placed in a stainless steel milling container with stainless steel balls. Ethanol is added as a milling medium.

-

The mixture is milled for several hours (e.g., 5 hours) using a high-energy ball mill to ensure homogeneous mixing and reduce particle size.[11]

-

After milling, the resulting powder is dried to remove the ethanol.

-

The dried powder is then placed in an alumina crucible and sintered in an electric chamber furnace.

-

The sintering is typically carried out at a temperature of 1000°C for a duration of 5 hours in an air atmosphere.[10][11]

-

After sintering, the furnace is cooled down to room temperature, and the resulting pseudobrookite powder is collected.

Characterization Techniques

The synthesized materials are characterized using various analytical techniques to confirm their phase purity, crystal structure, morphology, and other properties.

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present and to determine the crystal structure and lattice parameters.[10][15]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and microstructure of the synthesized powder.[15][16]

-

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is used to determine the elemental composition of the sample.[16]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the nanoparticles to observe their detailed morphology and crystalline structure.[13]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic vibrational modes of the Fe-O and Ti-O bonds in the pseudobrookite structure.[12]

-

Vibrating Sample Magnetometer (VSM): Measures the magnetic properties of the material, such as magnetization and coercivity.[15]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Used for precise chemical analysis of the elemental composition.[15]

Visualizations

Experimental Workflow for Pseudobrookite Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of pseudobrookite via the solid-state reaction method and its subsequent characterization.

Caption: Workflow for pseudobrookite synthesis and characterization.

Logical Relationship of Pseudobrookite Formation Environment

This diagram illustrates the key factors and geological settings that lead to the formation of natural pseudobrookite.

Caption: Geological formation pathways of pseudobrookite.

Conclusion

Pseudobrookite, a fascinating this compound, provides valuable insights into the geochemical processes occurring in high-temperature volcanic and magmatic environments. Its distinct crystallographic and physical properties, coupled with its association with specific mineral assemblages, make it a subject of interest for geologists and material scientists. The ability to synthesize pseudobrookite in the laboratory through various methods further opens up avenues for detailed investigation of its properties and potential technological applications. This guide has summarized the key aspects of its natural occurrence and provided a foundation for further research and exploration of this mineral.

References

- 1. mindat.org [mindat.org]

- 2. Pseudobrookite - Wikipedia [en.wikipedia.org]

- 3. geologypage.com [geologypage.com]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. Pseudobrookite (Pseudobrookite) - Rock Identifier [rockidentifier.com]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. Pseudobrookite – WGNHS – UW–Madison [home.wgnhs.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Synthesis of Magnetic Materials Pseudobrookite Fe2tio5 From Local Resources of Mineral - Neliti [neliti.com]

- 11. scispace.com [scispace.com]

- 12. ijaerd.org [ijaerd.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of pseudobrookite-type Fe2TiO5 nanoparticles and their Li-ion electroactivity (2012) | Kyung Mi Min | 55 Citations [scispace.com]

- 15. journalssystem.com [journalssystem.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Band Structure of Fe₂TiO₅ (Pseudobrookite)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of iron(III) titanate, Fe₂TiO₅, a pseudobrookite-type semiconductor of significant interest for a range of applications including photocatalysis, solar energy conversion, and as an anode material in Li-ion batteries.[1][2] Composed of earth-abundant elements, Fe₂TiO₅ is noted for its high chemical stability and a band gap that is well-suited for visible-light absorption.[1][3] This document details its fundamental electronic and crystal structure, summarizes key quantitative data, and provides in-depth experimental and computational protocols for its characterization.

Core Crystal and Electronic Structure

Fe₂TiO₅ crystallizes in an orthorhombic structure belonging to the Cmcm space group.[4][5][6][7] The crystal lattice is composed of distorted FeO₆ and TiO₆ octahedra.[1][6] The Fe³⁺ and Ti⁴⁺ cations occupy two different octahedral sites, with the Fe octahedron being more strongly distorted than the Ti octahedron.[4][7] This specific arrangement and the incorporation of Fe 3d orbitals result in a smaller optical band gap compared to TiO₂, making it a promising material for visible-light applications.[1]

The electronic band structure of Fe₂TiO₅ reveals it to be an n-type semiconductor with an indirect band gap.[1][2] Theoretical calculations using Density Functional Theory (DFT) indicate that the valence-band maximum (VBM) is located between the high-symmetry Γ and X points of the Brillouin zone, while the conduction-band minimum (CBM) lies at the Γ point.[1] The top of the valence band is primarily formed by O 2p orbitals, whereas the bottom of the conduction band is dominated by Fe 3d orbitals.[1][8] This electronic configuration is crucial for its photoactivity in the visible region.[1]

Quantitative Data Summary

The following tables summarize the key structural, electronic, and optical parameters of Fe₂TiO₅ reported in the literature, comparing both experimental findings and theoretical calculations.

Table 1: Crystal Structure and Lattice Parameters of Fe₂TiO₅

| Parameter | Experimental Value | Theoretical Value (DFT/PBE) | Theoretical Value (DFT/LSDA) |

| Crystal System | Orthorhombic[5][6] | Orthorhombic[1] | Orthorhombic[7] |

| Space Group | Cmcm (No. 63)[4][5][7] | Cmcm (No. 63)[1] | Cmcm[7] |

| Lattice Constant a | 3.732 Å[1], 9.797 Å[9] | 3.795 Å[1] | 3.616 Å[7] |

| Lattice Constant b | 9.793 Å[1], 9.981 Å[9] | 9.956 Å[1] | 9.133 Å[7] |

| Lattice Constant c | 9.979 Å[1], 3.730 Å[9] | 9.982 Å[1] | 9.142 Å[7] |

Table 2: Electronic and Optical Properties of Fe₂TiO₅

| Property | Experimental Value | Theoretical Value |

| Indirect Band Gap (E_g) | 2.0 - 2.2 eV[1][3][10][11] | 2.07 eV (DFT/PBE)[1] |

| Direct Band Gap (E_g) | ~3.0 eV[1][9][11] | N/A |

| Resistivity (Thin Film) | 20 - 80 Ω cm[9][11] | N/A |

| Refractive Index (n) | 2.9 to 2.4 (400–800 nm)[1] | N/A |

| Magnetic Moment | N/A | 3.80 µB/Fe (LSDA+U)[4][7] |

Experimental Protocols

Synthesis of Fe₂TiO₅ Thin Films via RF Magnetron Sputtering

This protocol describes the synthesis of Fe₂TiO₅ thin films, a common method for fabricating materials for electronic and optical characterization.[1]

-

Substrate Preparation: Begin with clean glass or silicon substrates.

-

Sputtering: Perform RF magnetron sputtering using a Fe₂TiO₅ target. The as-deposited films are typically amorphous.

-

Post-Deposition Annealing: Anneal the films ex situ in air at 550 °C for 2 hours. This step facilitates the crystallization of the film into the single-phase pseudobrookite structure.[1]

-

Characterization: Confirm the single-phase orthorhombic structure using X-ray Diffraction (XRD).

Characterization via UV-Visible Spectroscopy

This protocol outlines the determination of the optical band gap of Fe₂TiO₅.

-

Sample Preparation: Use a thin film of Fe₂TiO₅ deposited on a transparent substrate (e.g., glass).

-

Measurement: Record the optical absorption spectrum using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 300-900 nm).[1][12]

-

Data Analysis (Tauc Plot):

-

Convert the measured absorbance (A) to the absorption coefficient (α).

-

Plot (αhν)ⁿ versus photon energy (hν), where 'h' is Planck's constant and 'ν' is the photon frequency.

-

Use n = 2 for an indirect band gap and n = 1/2 for a direct band gap. Fe₂TiO₅ has an indirect primary band gap.[1]

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)ⁿ = 0). The intercept gives the value of the optical band gap (E_g).[1][8]

-

Characterization via X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and oxidation states of the constituent atoms at the material's surface.[1][13]

-

Sample Preparation: Mount the Fe₂TiO₅ sample (powder or thin film) on a sample holder. Ensure the surface is clean and free of contaminants.

-

Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition:

-

Data Analysis:

-

Calibrate the energy scale of the spectra by setting the C 1s peak from adventitious carbon to a binding energy of 285.0 eV.[1][13]

-

Fit the high-resolution spectra with appropriate multiplet peaks to determine the binding energies and relative concentrations of different chemical states. This confirms the presence of Fe³⁺, Ti⁴⁺, and O²⁻ in the lattice.

-

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are essential for obtaining a theoretical understanding of the electronic band structure and density of states (DOS).[15] The LSDA+U or GGA+U approach is often necessary to accurately model the strongly correlated d-electrons in iron oxides.[4][7][15]

-

Structure Definition: Define the input crystal structure of Fe₂TiO₅ using its orthorhombic unit cell (space group Cmcm) and experimental lattice parameters.[7]

-

Calculation Engine: Use a plane-wave DFT package such as the Vienna Ab initio Simulation Package (VASP).[1]

-

Functional and Parameters:

-

k-point Sampling: Define a Monkhorst-Pack grid for sampling the Brillouin zone (e.g., 9x3x3 k-points).[1]

-

Geometry Optimization: Perform a full relaxation of the lattice parameters and atomic positions until the forces on each atom are minimized (e.g., < 0.005 eV/Å).[1]

-

Electronic Structure Calculation: Using the optimized structure, perform a static self-consistent field (SCF) calculation followed by non-SCF calculations to determine the electronic band structure along high-symmetry paths and the total density of states (DOS).[1][16]

Visualizations

The following diagrams illustrate key workflows and relationships in the study of Fe₂TiO₅.

References

- 1. Structure and optical properties of sputter deposited pseudobrookite Fe 2 TiO 5 thin films - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01475B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and electronic properties of Fe2TiO5 epitaxial thin films (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. journalssystem.com [journalssystem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Magnetic Properties of Pseudobrookite (Fe₂TiO₅) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of pseudobrookite (Fe₂TiO₅) nanoparticles. It covers synthesis methodologies, fundamental magnetic principles, quantitative data from recent studies, and detailed experimental protocols for characterization. This document is intended to serve as a valuable resource for professionals in materials science and drug development who are interested in the application of these unique nanomaterials.

Introduction to Pseudobrookite Nanoparticles

Pseudobrookite (Fe₂TiO₅) is an iron titanate mineral that has garnered significant interest in nanotechnology due to its unique semiconductor, photocatalytic, and magnetic properties.[1] As a nanostructured material, its high surface-to-volume ratio can lead to novel characteristics compared to its bulk form.[2] The magnetic behavior of Fe₂TiO₅ nanoparticles is particularly complex, exhibiting characteristics that can range from paramagnetic to ferrimagnetic, often influenced by synthesis conditions, particle size, crystallinity, and chemical composition.[3][4][5] Understanding and controlling these magnetic properties are crucial for their potential use in advanced applications, including biomedical fields like targeted drug delivery, hyperthermia, and bio-sensing, where magnetic responsiveness is a key functional attribute.

Synthesis Methods for Pseudobrookite Nanoparticles

The magnetic properties of Fe₂TiO₅ nanoparticles are intrinsically linked to their physical and structural characteristics, which are determined by the synthesis method.[6] Several techniques have been successfully employed to produce these nanoparticles:

-

Co-precipitation: This wet-chemical method involves precipitating soluble iron and titanium precursors (e.g., from a leached ilmenite ore solution) by controlling the pH.[3][7] Subsequent calcination at high temperatures (900-1300°C) yields the crystalline pseudobrookite phase.[3][7] This method is advantageous for producing homogenous materials.[3]

-

Solid-State Reaction: This technique involves the mechanical milling of precursor oxides (e.g., Fe₂O₃ and TiO₂) followed by sintering at high temperatures (e.g., 1000°C).[8] It is a straightforward method for producing crystalline powders.[9]

-

Sol-Gel Process: This method uses chemical precursors, such as metal alkoxides and salts, to form a colloidal suspension (sol) that gels into a solid network.[6] Calcination of the dried gel produces the final nanoparticle product.[1]

-

Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure.[10][11] It is particularly effective for producing nanoparticles with controlled size and morphology at lower calcination temperatures compared to other methods.[9][11]

Magnetic Properties of Pseudobrookite Nanoparticles

Pure, stoichiometric pseudobrookite is often reported to be paramagnetic at room temperature.[4][9] However, many studies report a mixed ferrimagnetic-paramagnetic behavior or weak ferromagnetism.[1][3][5] This variability is often attributed to factors like crystalline defects, the presence of impurity phases (such as hematite), and surface spin effects, which become significant at the nanoscale.[1][2]

Furthermore, the magnetic properties can be intentionally engineered. For instance, substituting iron (Fe) with nickel (Ni) can induce a transformation from paramagnetic to ferromagnetic behavior at room temperature.[4][12]

Quantitative Magnetic Data

The magnetic properties of nanoparticles are primarily defined by saturation magnetization (Ms), remnant magnetization (Mr), and coercivity (Hc). The table below summarizes quantitative data reported in the literature for Fe₂TiO₅ nanoparticles produced under various conditions.

| Synthesis Method | Calcination/Sintering Temp. (°C) | pH | Coercivity (Hc) (Oe) | Saturation Magnetization (Ms) (emu/g) | Remanent Magnetization (Mr) (emu/g) | Reference |

| Solid-State Reaction | 1000 | N/A | 461 | Not Reported | 0.2 | [8] |

| Co-precipitation | 1000 | 9.1 | Not Reported | ~6 | Not Reported | [3] |

| Co-precipitation | 1000 | 11.2 | Not Reported | ~9 | Not Reported | [3] |

| Co-precipitation | 1300 | 9.1 | Not Reported | ~15 | Not Reported | [3] |

| Co-precipitation | 1300 | 11.2 | Not Reported | ~16 | Not Reported | [3] |

Note: "N/A" indicates that the parameter was not applicable to the described synthesis method.

As shown in the data, the saturation magnetization of pseudobrookite nanoparticles can be significantly influenced by the synthesis parameters. For instance, increasing the calcination temperature from 1000°C to 1300°C leads to a substantial increase in Ms, which may be attributed to improved crystallinity and phase purity.[3][7]

Factors Influencing Magnetic Properties

The magnetic behavior of pseudobrookite nanoparticles is not intrinsic but is governed by a combination of factors. Understanding these relationships is key to tailoring the material for specific applications.

Experimental Protocols for Magnetic Characterization

Accurate and reproducible characterization is essential for understanding and applying magnetic nanoparticles. The following sections outline generalized protocols for the synthesis and characterization of pseudobrookite nanoparticles.

Protocol: Nanoparticle Synthesis via Co-precipitation

This protocol is based on the methodology for synthesizing Fe₂TiO₅ from ilmenite ore, a common source of iron and titanium.[3][7]

-

Leaching: Dissolve a low-grade ilmenite ore in a 20% hydrochloric acid solution. Heat the mixture to approximately 70°C for 3 hours to create a solution rich in soluble iron and titanium ions.[7]

-

Filtration: Separate the leachate (the solution containing the dissolved ions) from the solid residue.

-

Co-precipitation: Add a base (e.g., NaOH) to the leachate to raise the pH to a target value (e.g., 9.1 or 11.2). This causes the iron and titanium ions to co-precipitate out of the solution as hydroxides.[3] The pH is a critical parameter affecting the final properties of the nanoparticles.[3][13]

-

Washing and Drying: Wash the precipitate thoroughly with deionized water to remove residual ions and then dry it in an oven.

-

Calcination: Heat the dried powder in a furnace at a specific temperature (e.g., 900-1300°C) for a set duration (e.g., 2 hours).[7] This step converts the amorphous precipitate into the crystalline orthorhombic Fe₂TiO₅ phase.

Protocol: Structural and Magnetic Characterization Workflow

A systematic workflow is necessary to correlate the physical structure of the nanoparticles with their magnetic behavior.

Protocol: Magnetic Property Measurement

Magnetic properties are typically measured using a Vibrating Sample Magnetometer (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer. SQUID magnetometers offer higher sensitivity, which is beneficial for materials with weak magnetic signals.[14][15]

-

Sample Preparation:

-

Accurately weigh a small amount of the nanoparticle powder.

-

To prevent physical rotation of the particles during measurement, which can interfere with the results, immobilize the powder in a solid, non-magnetic matrix like an epoxy or a capsule.

-

-

Measurement of Magnetic Hysteresis (M-H) Loop:

-

Place the prepared sample in the magnetometer.

-

Set the measurement temperature (e.g., room temperature, 300 K).

-

Apply a strong external magnetic field and sweep it up to a maximum value (e.g., 7 kOe), then down to a minimum value, and back to the maximum to trace a full hysteresis loop.[3]

-

From the resulting M-H curve, determine the saturation magnetization (Ms), remnant magnetization (Mr), and coercivity (Hc).

-

-

Zero-Field-Cooled and Field-Cooled (ZFC/FC) Measurement:

-

ZFC: Cool the sample from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. Then, apply a small field and measure the magnetization as the sample is warmed up.

-

FC: Cool the sample from room temperature to a low temperature under an applied magnetic field and measure the magnetization as it warms.

-

These measurements help identify the blocking temperature (Tₑ), which distinguishes between superparamagnetic and ferromagnetic behavior.

-

Relevance for Drug Development and Biomedical Applications

While research on pseudobrookite nanoparticles is still emerging, their tunable magnetic properties make them potential candidates for various biomedical applications, a field where iron oxide nanoparticles are already widely studied.

-

Targeted Drug Delivery: Magnetic nanoparticles can be functionalized with drugs and guided to a specific target site (e.g., a tumor) using an external magnetic field, thereby increasing therapeutic efficacy and reducing systemic side effects.

-

Magnetic Hyperthermia: When subjected to an alternating magnetic field, magnetic nanoparticles can generate localized heat. This phenomenon can be used to selectively destroy cancer cells that are more sensitive to temperature increases than healthy tissue.

-

Contrast Agents for MRI: Nanoparticles with high magnetic susceptibility can serve as contrast agents in Magnetic Resonance Imaging (MRI), enhancing image quality and improving diagnostic accuracy.

For these applications, a high saturation magnetization is generally desirable as it allows for a stronger response to external magnetic fields. The ability to control properties like coercivity and particle size through the synthesis process is therefore critical for optimizing performance in a biomedical context.

Conclusion

Pseudobrookite (Fe₂TiO₅) nanoparticles represent a class of materials with complex and highly tunable magnetic properties. The magnetic behavior is strongly dependent on synthesis parameters such as the chosen method, calcination temperature, and chemical composition. Techniques like co-precipitation and solid-state reaction allow for the production of nanoparticles whose magnetic response can be engineered from paramagnetic to ferromagnetic. A thorough characterization of both the structural and magnetic properties, using a systematic workflow, is essential for developing these materials for advanced applications, including the promising fields of drug delivery and nanomedicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnetic Nanoparticles: Surface Effects and Properties Related to Biomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalssystem.com [journalssystem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ijaerd.org [ijaerd.org]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. neliti.com [neliti.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of pseudobrookite-type Fe2TiO5 nanoparticles and their Li-ion electroactivity (2012) | Kyung Mi Min | 55 Citations [scispace.com]

- 11. pure.korea.ac.kr [pure.korea.ac.kr]

- 12. researchgate.net [researchgate.net]

- 13. Quantifying the Structure and Properties of Nanomagnetic Iron Oxide Particles for Enhanced Functionality through Chemical Synthesis [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A Review of Characterization Techniques for Ferromagnetic Nanoparticles and the Magnetic Sensing Perspective [mdpi.com]

Unearthing Pseudobrookite: A Technical Chronicle of its 19th-Century Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the historical discovery of the mineral pseudobrookite. This document details the geological context, the analytical methods of the era, and the initial findings that introduced this iron titanate to the scientific community.

Introduction

In 1878, the mineralogical landscape was expanded with the identification of a new iron titanium oxide. Initially mistaken for brookite due to its similar appearance, this mineral was aptly named pseudobrookite. The discovery was made by the Austro-Hungarian mineralogist A. Koch, who meticulously documented his findings from a then-remote location in the Trascau Mountains of Romania. This technical guide reconstructs the historical discovery of pseudobrookite, offering a glimpse into the analytical techniques and scientific reasoning of the late 19th century. For contemporary researchers, this historical context provides a foundational understanding of this mineral's origins and the evolution of mineralogical science.

The Discovery of Pseudobrookite

Pseudobrookite was first identified in 1878 by A. Koch.[1] The name, derived from the Greek 'pseudo' for false and 'brookite', reflects its deceptive resemblance to the latter mineral.[1]

Type Locality

The original discovery was made at Uroi Hill (then known as Aranyer Berg) near Simeria in Hunedoara County, Romania.[1][2] This area is characterized by Neogene and Quaternary trachyandesite volcanic rocks, and the pseudobrookite was found within these formations.[2]

Geological Context

The geological setting of Uroi Hill is a key factor in the formation of pseudobrookite. The mineral occurs in the lithophysae (hollow, bubble-like structures) and as a product of pneumatolytic deposition and alteration within these titanium-rich volcanic rocks. This mode of formation points to a high-temperature, gas-rich environment during the cooling of the volcanic material. The association of pseudobrookite with minerals such as hematite, magnetite, and sanidine further corroborates its formation under these specific volcanic conditions.

Data Presentation: Initial Analysis

The initial chemical analysis of pseudobrookite, as reported by A. Koch in 1878, provided the first quantitative insight into its composition. The methods of the time, while lacking the precision of modern instrumentation, were robust enough to determine the primary elemental constituents.

| Constituent | Percentage (%) |

| Titanic acid (TiO2) | 52.36 |

| Iron peroxide (Fe2O3) | 44.70 |

| Lime and magnesia (CaO, MgO) | 3.12 |

| Loss by ignition | 0.40 |

| Alumina (Al2O3) | Trace |

| Table 1: Original Chemical Composition of Pseudobrookite as reported by A. Koch (1878)[2] |

Modern analysis has refined the ideal chemical formula of pseudobrookite to Fe₂TiO₅. A comparison of the historical and modern data reveals the remarkable accuracy of 19th-century wet chemical analysis techniques.

| Property | Modern Determined Value |

| Chemical Formula | Fe₂TiO₅ |

| Crystal System | Orthorhombic |

| Mohs Hardness | 6 |

| Specific Gravity | 4.33 - 4.39 |

| Table 2: Modern Physicochemical Properties of Pseudobrookite |

Experimental Protocols: A 19th-Century Reconstruction

Qualitative Analysis: The Blowpipe

A standard preliminary examination of a new mineral in the 19th century would have involved blowpipe analysis. This technique uses the flame of a lamp, directed by a blowpipe, to heat a small sample of the mineral, often with the aid of fluxes like borax or sodium carbonate.

Reconstructed Blowpipe Analysis Protocol for Pseudobrookite:

-

Sample Preparation: A small, representative crystal of the unknown mineral was likely selected and, if necessary, powdered in an agate mortar.

-

Heating on Charcoal: A portion of the powdered mineral would be placed in a small cavity on a charcoal block and heated with the oxidizing and then the reducing flame of the blowpipe. Observations would be made on fusibility, color changes, and the formation of any metallic globules or sublimates. Given its composition, pseudobrookite would have been observed to be infusible and would likely have yielded a magnetic mass after heating in the reducing flame due to the presence of iron.

-

Bead Tests: The powdered mineral would be fused with a borax bead and a microcosmic salt (sodium ammonium hydrogen phosphate) bead on a platinum wire loop in both oxidizing and reducing flames. The color of the resulting glass bead would indicate the presence of certain metals. For pseudobrookite, the presence of iron would impart a yellow to brownish-red color in the oxidizing flame and a green color in the reducing flame. Titanium would likely yield a colorless to pale yellow bead in the oxidizing flame and a violet to brown bead in the reducing flame.

Quantitative Analysis: Wet Chemistry

Following the qualitative assessment, a more rigorous quantitative analysis would have been performed using wet chemical methods to determine the percentage composition of the constituent oxides.

Reconstructed Wet Chemical Analysis Protocol for Pseudobrookite:

-

Sample Digestion: A precisely weighed amount of the powdered pseudobrookite would be dissolved. Due to its refractory nature, this would have likely required fusion with a strong flux, such as potassium bisulfate, followed by dissolution of the fused mass in a strong acid like hydrochloric acid.

-

Gravimetric Determination of Silica: Any insoluble residue after acid digestion would be filtered, ignited, and weighed as silica (SiO₂), although in the case of Koch's analysis, this was likely minimal.

-

Precipitation and Separation of Iron and Titanium: The iron and titanium in the acidic solution would be precipitated together as hydroxides by the addition of an alkali such as ammonia. The precipitate would be filtered, washed, and ignited to a mixture of Fe₂O₃ and TiO₂.

-

Separation and Quantification of Iron and Titanium: The mixed oxides would then be re-dissolved, and the iron and titanium separated. A common method of the time was the selective precipitation of titanic acid from a solution containing both elements. The separated iron would then be precipitated and weighed as Fe₂O₃. The amount of TiO₂ would be determined by difference or by separate precipitation and weighing.

-

Determination of Minor Elements: The filtrate from the initial hydroxide precipitation would be analyzed for other elements like calcium and magnesium, likely through sequential precipitation and gravimetric determination.

Crystallographic Analysis: Goniometry

The external crystal form of pseudobrookite would have been crucial for its initial classification. In the late 19th century, the contact goniometer or the more precise reflecting goniometer, such as the Wollaston model, would have been used to measure the interfacial angles of the crystals.

Reconstructed Goniometric Analysis Protocol:

-

Crystal Mounting: A well-formed crystal of pseudobrookite would be mounted on the goniometer's crystal holder using wax.

-

Angle Measurement: For a reflecting goniometer, a light source would be directed at a crystal face, and the crystal would be rotated until the reflection of the light source was aligned with a reference mark. The angle of rotation would be recorded. The crystal would then be rotated to align the reflection from an adjacent face, and the new angle recorded. The difference between these two angles would give the angle between the two crystal faces.

-

Symmetry Determination: By systematically measuring the angles between all accessible crystal faces, the crystallographic system and crystal class could be determined. For pseudobrookite, these measurements would have revealed its orthorhombic symmetry.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the discovery and analysis process likely employed by A. Koch in 1878.

Caption: Logical workflow of the discovery of pseudobrookite.

Caption: Reconstructed 19th-century analytical workflow for a new mineral.

Conclusion

The discovery of pseudobrookite by A. Koch in 1878 stands as a testament to the meticulous and systematic approach of 19th-century mineralogists. Working with what would now be considered rudimentary tools, they were able to accurately characterize new mineral species, laying the groundwork for modern mineral science. This historical account not only chronicles the entry of pseudobrookite into the scientific lexicon but also highlights the foundational analytical techniques that have evolved into the sophisticated methods used by researchers today. An appreciation of this history can provide valuable context for contemporary studies in mineralogy, materials science, and drug development where crystalline structures are of paramount importance.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystallographic Data of Orthorhombic Fe₂TiO₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data for orthorhombic iron(III) titanate (Fe₂TiO₅), a material of significant interest in various scientific and technological fields, including solar energy applications and catalysis. This document summarizes its structural parameters, details the experimental methodologies for its characterization, and presents a logical workflow for such analyses.

Crystallographic Data of Orthorhombic Fe₂TiO₅

Orthorhombic Fe₂TiO₅, also known as pseudobrookite, possesses a crystal structure that has been characterized by various studies. The crystallographic data reveals a consistent orthorhombic system, although slight variations in the reported lattice parameters exist, likely due to different synthesis conditions and analytical techniques.

The crystal structure is most commonly described by the space group Cmcm.[1][2][3] An alternative but equivalent setting, Bbmm, has also been reported.[4][5][6] In this structure, both iron and titanium cations are octahedrally coordinated to oxygen atoms.[1][7] The Fe³⁺ and Ti⁴⁺ cations are distributed over two distinct crystallographic sites, 4c and 8f.[2][3] The arrangement of these octahedra, sharing corners and edges, forms a three-dimensional framework.[1]

A summary of the crystallographic data from various sources is presented in the table below for comparative analysis.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1][2][3][5][6] |

| Space Group | Cmcm | [1][2][3] |

| Bbmm | [4][5][6] | |

| Lattice Parameters | a = 3.80 Å, b = 9.96 Å, c = 10.03 Å | [1] |

| a = 9.797 Å, b = 9.981 Å, c = 3.730 Å | [7] | |

| a = 3.795 Å, b = 9.956 Å, c = 9.982 Å | [8] | |

| a = 9.81 Å, b = 9.95 Å, c = 3.73 Å | [5] | |

| a = 9.7965(25) Å, b = 9.9805(25) Å, c = 3.7301(1) Å | [6] | |

| Unit Cell Volume (V) | 379.08 ų | [1] |

| 364.71 ų | [6] | |

| Formula Units (Z) | 4 | [2][9] |

| Atomic Wyckoff Positions | Ti: 4c, Fe: 8f, O(1): 4c, O(2): 8f, O(3): 8f | [3] |

| Coordination | Ti⁴⁺ and Fe³⁺ are octahedrally coordinated by O²⁻ | [1][7] |

| Bond Distances | Ti-O: 1.87-2.12 Å, Fe-O: 1.96-2.21 Å | [1] |

Experimental Protocols

The determination of the crystallographic data for Fe₂TiO₅ involves several key experimental stages, from material synthesis to structural analysis. While specific parameters may vary, a general methodology is outlined below.

Synthesis of Polycrystalline Fe₂TiO₅

A common route for synthesizing Fe₂TiO₅ is through a solid-state reaction.[3]

-

Starting Materials: High-purity powders of iron(III) oxide (Fe₂O₃) and titanium dioxide (TiO₂) are used as precursors.

-

Stoichiometric Mixing: The powders are mixed in a stoichiometric ratio of 1:1.

-

Milling: To ensure homogeneity and enhance reactivity, the mixture is subjected to mechanical milling, often in a wet medium, for several hours.[3]

-

Calcination: The milled powder is then sintered in a furnace at high temperatures, typically around 1000°C, in an air atmosphere for an extended period (e.g., 5 hours) to facilitate the formation of the desired Fe₂TiO₅ phase.[3]

Other synthesis methods that have been employed include co-precipitation, pulsed laser deposition, and sputtering.[10][11][12]

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the primary technique used to determine the crystal structure of the synthesized material.

-

Data Collection: A powdered sample of the synthesized Fe₂TiO₅ is placed in a diffractometer. A monochromatic X-ray beam, typically Cu-Kα radiation (λ = 1.54 Å), is directed at the sample.[8] The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°) with a defined step size and counting time.

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the formation of the single-phase Fe₂TiO₅ structure (e.g., PDF#41-1432).[8]

-

Structure Refinement (Rietveld Method): For detailed structural analysis, the Rietveld refinement method is employed. This involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process optimizes various parameters, including:

-

Lattice parameters (a, b, c)

-

Atomic coordinates (x, y, z) for each element

-

Site occupancy factors

-

Thermal displacement parameters

-

Instrumental and profile parameters

-

Software packages such as GSAS, FullProf, or TOPAS are commonly used for Rietveld refinement. The goodness of fit is evaluated using statistical indicators like Rwp (weighted profile R-factor) and χ² (chi-squared).

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the typical workflow for the crystallographic analysis of a material like orthorhombic Fe₂TiO₅.

Caption: Workflow for crystallographic analysis of Fe₂TiO₅.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. [PDF] Crystal structure and cation distributions in the FeTi2O5-Fe2TiO5 solid solution series | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Pseudobrookite - Wikipedia [en.wikipedia.org]

- 6. mindat.org [mindat.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Structure and optical properties of sputter deposited pseudobrookite Fe 2 TiO 5 thin films - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01475B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. journalssystem.com [journalssystem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure and optical properties of sputter deposited pseudobrookite Fe2TiO5 thin films - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Applications of Iron Titanium Trioxide (Ilmenite) in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron titanium trioxide (FeTiO₃), commonly known as ilmenite, is an abundant and inexpensive mineral with growing applications in the field of catalysis. Its unique electronic and structural properties, arising from the presence of both iron and titanium, make it a promising catalyst for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of FeTiO₃ in key catalytic processes, with a focus on environmental remediation through photocatalysis and advanced oxidation processes.

Key Applications in Catalysis

The primary catalytic applications of this compound are centered around its semiconductor properties, which enable it to act as a photocatalyst, and the presence of iron, which allows for its participation in Fenton-like reactions.

Photocatalytic Degradation of Organic Pollutants

FeTiO₃ is an effective photocatalyst for the degradation of a wide range of organic pollutants in water, including dyes, phenols, and pharmaceuticals.[1][2] The mechanism involves the generation of electron-hole pairs upon irradiation with light of suitable wavelength. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the non-selective oxidation of organic molecules.[3][4]

Composites of FeTiO₃ with titanium dioxide (TiO₂) have shown enhanced photocatalytic activity compared to the individual components. This is attributed to the formation of a heterojunction between the two materials, which promotes the separation of photogenerated electron-hole pairs and reduces their recombination rate.[1][2]

Fenton-like and Photo-Fenton Processes

The iron content in FeTiO₃ allows it to act as a heterogeneous catalyst in Fenton-like reactions for the decomposition of hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.[5][6] This process, known as a heterogeneous Fenton-like reaction, offers advantages over the homogeneous Fenton process by minimizing the leaching of iron ions and allowing for easier catalyst recovery.[6]

The efficiency of the Fenton-like process can be significantly enhanced by the application of light, in a process known as the photo-Fenton reaction. Light irradiation facilitates the reduction of Fe³⁺ to Fe²⁺, which is the rate-limiting step in the Fenton catalytic cycle, thereby accelerating the generation of hydroxyl radicals.[5][6]

Heterogeneous Electro-Fenton Process

FeTiO₃ nanoparticles can be utilized as a catalyst in heterogeneous electro-Fenton (HEF) systems for wastewater treatment. In this process, the catalyst is typically immobilized on a cathode material. The in-situ generation of H₂O₂ from oxygen reduction, coupled with the catalytic decomposition of H₂O₂ by FeTiO₃, leads to the continuous production of hydroxyl radicals for pollutant degradation.[7][8]

Data Presentation: Catalytic Performance of FeTiO₃

The following tables summarize the quantitative data from various studies on the application of FeTiO₃ in the degradation of organic pollutants.

Table 1: Photocatalytic Degradation of Various Pollutants using FeTiO₃-based Catalysts

| Catalyst | Pollutant | Initial Conc. (mg/L) | Catalyst Dose (g/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| Mesoporous FeTiO₃ | Rhodamine B | 1.0 x 10⁻⁵ M | 1.0 | Solar Light | 240 | 96 | [9] |

| Mesoporous FeTiO₃ | Methylene Blue | 1.0 x 10⁻⁵ M | 1.0 | Solar Light | 30 | 100 | [9] |

| FeTiO₃/TiO₂ | Orange G | N/A | N/A | Visible Light | N/A | More active than Degussa P25 | [1] |

| FeTiO₃/TiO₂ | 4-chlorophenol | N/A | N/A | Visible Light | N/A | More active than Degussa P25 | [1] |

| NiTiO₃ | Tetracycline | N/A | N/A | Visible Light | N/A | ~35% adsorption in dark | [10] |

Table 2: Fenton-like and Photo-Fenton Degradation of Pollutants using Ilmenite

| Process | Catalyst | Pollutant | Catalyst Dose (g/L) | H₂O₂ Conc. | Light Source | Reaction Time (min) | TOC Removal (%) | Reference | |---|---|---|---|---|---|---|---| | Photo-Fenton | Ilmenite | Phenol | 0.45 | 500 mg/L | Solar Light | 480 | >95 |[6] | | Photo-Fenton | Ilmenite | Amaranth | 1.0 | N/A | Visible Light | 120 | ~90 (color removal) |[5] | | Photo-Fenton | Ilmenite | Crystal Violet | 1.0 | N/A | Visible Light | 120 | ~40 (color removal) |[5] | | Heterogeneous Electro-Fenton | Ilmenite Nanoparticles | Tetracycline | N/A | In-situ generated | N/A | 120 | 61 (synthetic wastewater) |[8] | | Heterogeneous Electro-Fenton | Ilmenite Nanoparticles | Tetracycline | N/A | In-situ generated | N/A | 120 | 40 (real wastewater) |[8] |

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of FeTiO₃ Nanoparticles

This protocol describes a common method for synthesizing FeTiO₃ nanoparticles.[7][11][12]

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Titanium(IV) chloride (TiCl₄) or Titanium isopropoxide

-

Citric acid

-

Distilled water

-

Ammonia solution (for pH adjustment if needed)

Procedure:

-

Prepare a 100 mL aqueous solution by dissolving Fe(NO₃)₃·9H₂O, TiCl₄ (or titanium isopropoxide), and citric acid in a molar ratio of 1:1:2. For example, maintain the concentration of both Fe(NO₃)₃ and TiCl₄ at 0.075 M.[7]

-

Stir the solution vigorously to ensure complete dissolution and formation of a homogeneous sol.

-

Heat the solution to 100 °C and maintain this temperature for 2 hours with continuous stirring to promote gelation.[7]

-

Dry the resulting gel in an oven at a temperature of around 80-100 °C overnight to remove the solvent.

-

Calcine the dried gel in a muffle furnace at 500 °C for 2-4 hours to obtain the crystalline FeTiO₃ nanoparticles.[7][13]

Protocol 2: Hydrothermal Synthesis of Mesoporous FeTiO₃

This protocol outlines the synthesis of mesoporous FeTiO₃ using a surfactant as a structure-directing agent.[9]

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Titanium tartrate precursor solution

-

Tetradecyltrimethylammonium bromide (TTAB)

-

Distilled water

-

Aqueous ammonia solution

Procedure:

-

Prepare a titanium tartrate precursor solution as described in the literature.[9]

-

Dissolve 0.5 mmol of Fe(NO₃)₃·9H₂O in 5 mL of distilled water.

-

In a separate beaker, dissolve 0.15 mmol of TTAB in 9 mL of water.

-

Mix the iron nitrate solution and the TTAB solution to form a homogeneous mixture.

-

Add the required amount of the concentrated titanium tartrate solution to the mixture.

-

Pour the final mixture into an aqueous ammonia solution and adjust the pH to 9.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat it at a specified temperature (e.g., 150-180 °C) for a certain duration (e.g., 12-24 hours).

-

After cooling to room temperature, filter the precipitate, wash it thoroughly with distilled water and ethanol, and dry it in an oven.

-

Calcine the dried powder at 500 °C for 5 hours to remove the surfactant template and obtain mesoporous FeTiO₃.[14]

Protocol 3: Characterization of FeTiO₃ Catalysts

A comprehensive characterization of the synthesized FeTiO₃ catalysts is crucial to understand their physical and chemical properties, which in turn determine their catalytic performance.[15][16][17]

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the synthesized material.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the catalyst.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution, which are important for catalytic activity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the catalyst surface.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the semiconductor catalyst, which is crucial for its photocatalytic activity.

Protocol 4: Photocatalytic Degradation of an Organic Dye (e.g., Methylene Blue)

This protocol describes a typical experiment for evaluating the photocatalytic activity of FeTiO₃.[9]

Materials:

-

Synthesized FeTiO₃ catalyst

-

Methylene blue (MB) stock solution

-

Distilled water

-

Light source (e.g., solar simulator, xenon lamp, or visible light lamp)

-

Magnetic stirrer

-

Spectrophotometer

Procedure:

-

Prepare a specific volume (e.g., 50 mL) of MB solution with a known initial concentration (e.g., 1.0 x 10⁻⁵ M) in a beaker.[14]

-

Add a specific amount of the FeTiO₃ catalyst (e.g., 50 mg) to the MB solution.[14]

-

Stir the suspension in the dark for a certain period (e.g., 60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[14]

-

Turn on the light source to initiate the photocatalytic reaction.

-

At regular time intervals, withdraw a small aliquot (e.g., 3.5 mL) of the suspension and centrifuge or filter it to remove the catalyst particles.[14]

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a spectrophotometer.

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mandatory Visualizations

Caption: Experimental workflow for FeTiO₃ synthesis, characterization, and photocatalytic testing.

Caption: Simplified mechanism of photocatalytic degradation of organic pollutants by FeTiO₃.

Caption: Reaction mechanism of the heterogeneous Fenton and photo-Fenton processes catalyzed by FeTiO₃.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective hydroxyl generation for efficient pollutant degradation by electronic structure modulation at Fe sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ecoinovar.submissao.com.br [ecoinovar.submissao.com.br]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Catalyst Characterization Techniques [hidenanalytical.com]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

Application Notes and Protocols for Photocatalytic Water Splitting using Iron Titanium Trioxide (Fe₂TiO₅)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron titanium trioxide (Fe₂TiO₅), also known as pseudobrookite, is an n-type semiconductor that has garnered significant interest for photocatalytic applications. Its narrow band gap allows for the absorption of a broad portion of the visible light spectrum, making it a promising candidate for solar energy conversion.[1][2][3] Fe₂TiO₅ is composed of earth-abundant and non-toxic elements, offering a cost-effective and environmentally friendly alternative to many conventional photocatalysts.[2] This document provides detailed application notes and experimental protocols for the use of Fe₂TiO₅ in photocatalytic water splitting, with a focus on its application as an oxygen-evolving photocatalyst.

Material Properties and Characteristics

This compound possesses several key properties that make it suitable for photocatalytic water splitting. The material typically exhibits a band gap energy of approximately 2.1 to 2.2 eV, enabling it to harness visible light for the generation of electron-hole pairs.[1][3] The conduction and valence band positions of Fe₂TiO₅ are theoretically suitable for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) from water.[4] However, its performance is often limited by factors such as charge carrier recombination and slow surface reaction kinetics. To address these limitations, Fe₂TiO₅ is often used in heterostructures or with co-catalysts to enhance charge separation and catalytic activity.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound relevant to its photocatalytic performance.

Table 1: Physicochemical and Electronic Properties of Fe₂TiO₅

| Property | Value | References |

| Chemical Formula | Fe₂TiO₅ | [1] |

| Crystal Structure | Orthorhombic | [4] |

| Band Gap (Eg) | ~2.1 - 2.2 eV | [1][3] |

| Conduction Band Minimum (CBM) | ~ -0.77 eV | [3] |

| Synthesis Methods | Solvothermal, Sol-Gel, Solid-State Reaction | [1] |

Table 2: Photocatalytic Oxygen Evolution Performance of Fe₂TiO₅ Nanoparticles

| Photocatalyst | Co-catalyst | Sacrificial Agent | Light Source | O₂ Evolution Rate (µmol g⁻¹ h⁻¹) | Reference |

| Fe₂TiO₅ | None | 0.05 M AgNO₃ | Visible Light (λ > 420 nm) | 1.4 | [1] |

| 1 wt% NiO/Fe₂TiO₅ | NiO | 0.05 M AgNO₃ | Visible Light (λ > 420 nm) | 5.1 | [1] |

| 1 wt% Co₃O₄/Fe₂TiO₅ | Co₃O₄ | 0.05 M AgNO₃ | Visible Light (λ > 420 nm) | 11.76 | [1] |

Experimental Protocols

This section provides detailed protocols for the synthesis of Fe₂TiO₅ nanoparticles and the procedure for evaluating their photocatalytic activity for oxygen evolution.

Protocol 1: Solvothermal Synthesis of Fe₂TiO₅ Nanoparticles

This protocol is adapted from the synthesis of pseudobrookite nanoparticles for photocatalytic oxygen evolution.[1]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Titanium(IV) butoxide (Ti(OBu)₄)

-

Absolute ethanol

-

Deionized water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a typical synthesis, dissolve 10 mmol of FeCl₃·6H₂O in 40 mL of absolute ethanol under vigorous stirring.

-

In a separate beaker, dissolve 5 mmol of Ti(OBu)₄ in 20 mL of absolute ethanol.

-

Slowly add the titanium precursor solution to the iron precursor solution under continuous stirring.

-

Stir the resulting mixture for 1 hour at room temperature to ensure homogeneity.

-

Transfer the final solution into a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at 180 °C for 12 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 80 °C for 12 hours.

-

To obtain the crystalline pseudobrookite phase, calcine the dried powder in air at 500 °C for 2 hours with a heating rate of 5 °C/min.

Protocol 2: Solid-State Synthesis of Fe₂TiO₅

This method is a conventional approach for preparing polycrystalline Fe₂TiO₅.

Materials:

-

Iron(III) oxide (Fe₂O₃) powder

-

Titanium(IV) oxide (TiO₂) powder (anatase or rutile)

-

Mortar and pestle or ball mill

-

High-temperature furnace

Procedure:

-

Weigh stoichiometric amounts of Fe₂O₃ and TiO₂ powders in a 1:1 molar ratio.

-

Thoroughly grind the powders together in a mortar and pestle for at least 30 minutes to ensure a homogeneous mixture. For larger quantities or better homogeneity, ball milling can be employed.

-

Place the mixed powder in an alumina crucible.

-

Calcine the powder in a high-temperature furnace at 1000-1200 °C for 4-6 hours in an air atmosphere.

-

After calcination, allow the furnace to cool down to room temperature.

-

Grind the resulting product to obtain a fine powder of Fe₂TiO₅.

Protocol 3: Sol-Gel Synthesis of Fe₂TiO₅ Nanoparticles

The sol-gel method allows for the synthesis of nanoparticles with good homogeneity at relatively lower temperatures.

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Titanium(IV) isopropoxide (TTIP)

-

Citric acid

-

Absolute ethanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of Fe(NO₃)₃·9H₂O in absolute ethanol.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of TTIP in absolute ethanol.

-

Add the iron nitrate solution to the titanium isopropoxide solution under vigorous stirring.

-

Dissolve citric acid in a minimal amount of deionized water (molar ratio of citric acid to total metal ions is typically 1:1 to 2:1) and add it to the metal precursor solution. The citric acid acts as a chelating agent to control the hydrolysis and condensation rates.

-

Stir the resulting sol at 60-80 °C for several hours until a viscous gel is formed.

-

Dry the gel in an oven at 100-120 °C overnight to remove the solvent.

-

Grind the dried gel into a fine powder.

-

Calcine the powder in air at 500-700 °C for 2-4 hours to remove organic residues and crystallize the Fe₂TiO₅ phase.

Protocol 4: Photocatalytic Oxygen Evolution Experiment

This protocol outlines the procedure for measuring the oxygen evolution from water using Fe₂TiO₅ as the photocatalyst and a sacrificial electron acceptor.

Materials and Equipment:

-

Synthesized Fe₂TiO₅ photocatalyst powder

-

Silver nitrate (AgNO₃) as a sacrificial electron acceptor

-

Deionized water

-

Gas-tight quartz reactor

-

Light source (e.g., 300 W Xenon lamp with a UV cut-off filter, λ > 420 nm)

-

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column, using argon as the carrier gas.

-

Magnetic stirrer

-

Gas sampling syringe

Procedure:

-

Suspend 50 mg of the Fe₂TiO₅ photocatalyst powder in 100 mL of an aqueous solution containing a sacrificial electron acceptor (e.g., 0.05 M AgNO₃).

-

Transfer the suspension to the gas-tight quartz reactor.

-

Seal the reactor and purge with a high-purity inert gas (e.g., argon) for at least 30 minutes to remove any dissolved air, particularly oxygen.

-

Position the reactor under the light source and ensure the suspension is continuously stirred to keep the photocatalyst suspended.

-

Turn on the light source to initiate the photocatalytic reaction.

-

At regular time intervals (e.g., every 30 or 60 minutes), take a small sample (e.g., 0.5 mL) of the gas from the headspace of the reactor using a gas-tight syringe.

-

Inject the gas sample into the GC to analyze the amount of evolved oxygen.

-

Continue the experiment for a desired duration (e.g., 3-5 hours), collecting gas samples at each interval.

-

Quantify the amount of evolved O₂ based on the calibration of the GC with a standard O₂ gas.

-

Calculate the rate of oxygen evolution, typically expressed in µmol of O₂ per gram of catalyst per hour (µmol g⁻¹ h⁻¹).

Visualizations

The following diagrams illustrate the key processes and workflows related to the use of Fe₂TiO₅ for photocatalytic water splitting.

Caption: Mechanism of photocatalytic water splitting on Fe₂TiO₅.

Caption: Experimental workflow for Fe₂TiO₅ photocatalysis.

Caption: Z-scheme mechanism with Fe₂TiO₅ as the OER photocatalyst.

References

Application Notes and Protocols for Fe₂TiO₅ in Gas Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron titanate (Fe₂TiO₅), also known as pseudobrookite, is an n-type semiconductor material that has garnered significant interest in the field of gas sensing due to its unique electronic properties, thermal stability, and sensitivity to various gaseous analytes.[1][2] Its orthorhombic crystal structure and a band gap similar to hematite make it a promising candidate for detecting a range of gases, including nitrogen oxides (NO), volatile organic compounds (VOCs) like ethanol and acetone, as well as oxygen (O₂) and carbon dioxide (CO₂).[1][3][4] This document provides detailed application notes and experimental protocols for the utilization of Fe₂TiO₅ in gas sensing applications, aimed at researchers and professionals in scientific and drug development fields.

Principle of Operation

The gas sensing mechanism of Fe₂TiO₅, like other metal oxide semiconductors, is based on the change in its electrical resistance upon interaction with target gas molecules.[5] In an ambient air environment, oxygen molecules are adsorbed on the surface of the Fe₂TiO₅ material and capture free electrons from its conduction band, forming ionosorbed oxygen species (such as O₂⁻, O⁻, or O²⁻, depending on the operating temperature). This process creates an electron depletion layer, leading to a high resistance state.

When the sensor is exposed to a reducing gas (e.g., ethanol, acetone, CO), the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band of the Fe₂TiO₅.[4] This electron release reduces the width of the depletion layer and consequently decreases the sensor's resistance. For oxidizing gases (e.g., NO₂), the opposite effect occurs; the gas molecules extract more electrons from the conduction band, leading to an increase in resistance. The magnitude of this resistance change is proportional to the concentration of the target gas.

Quantitative Data Presentation

The performance of Fe₂TiO₅-based gas sensors is influenced by several factors, including the synthesis method, morphology, operating temperature, and the presence of dopants or other materials in a composite structure. The following tables summarize the quantitative data from various studies on Fe₂TiO₅ gas sensors.

| Target Gas | Sensor Material | Operating Temperature (°C) | Concentration | Response/Sensitivity | Response Time | Recovery Time | Reference |

| Ethanol | Fe₂TiO₅ nanoparticles | 280 | 0.01% | High response | Not specified | Not specified | [4] |

| Acetone | Fe₂TiO₅-TiO₂ | 490-640 | 50 ppm | 24 (for α-Fe₂O₃–TiO₂-MXene) | 10 s (for α-Fe₂O₃–TiO₂-MXene) | 6 s (for α-Fe₂O₃–TiO₂-MXene) | [4] |

| NO | Fe₂TiO₅ thick films | Not specified | Not specified | Promising response | Not specified | Not specified | [1][2] |

| O₂ | LiAl-intercalated Fe₂TiO₅ | Room Temperature | Not specified | Sensitive | Not specified | Not specified | [3] |

| CO₂ | LiAl-intercalated Fe₂TiO₅ | Room Temperature | Not specified | Sensitive | Not specified | Not specified | [3] |

| Acetaldehyde | Nanowires (NW2) | 250 | 100 ppm | 2184% | Not specified | Not specified | [4] |

| Humidity | Nanocrystalline Fe₂TiO₅ thick film | 20, 40, 60 | 30-90% RH | Impedance change | Not specified | Not specified | [1] |

Experimental Protocols

I. Synthesis of Fe₂TiO₅ Nanoparticles via Sol-Gel Method

This protocol describes a common method for synthesizing Fe₂TiO₅ nanoparticles.

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Titanium(IV) isopropoxide (TTIP)

-

Ethanol (absolute)

-

Nitric acid (HNO₃, concentrated)

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O in absolute ethanol.

-

In a separate beaker, prepare a 0.1 M solution of TTIP in absolute ethanol.

-

Slowly add the iron nitrate solution to the TTIP solution under vigorous stirring.

-

Add a few drops of concentrated nitric acid to the mixture to control the hydrolysis rate.

-

Continue stirring the solution for 2 hours at room temperature to form a stable sol.

-

Age the sol for 24 hours to form a gel.

-

Dry the gel in an oven at 80°C for 12 hours to remove the solvent.

-

Grind the dried gel into a fine powder.

-

Calcination: Heat the powder in a furnace at 800°C for 2 hours in an air atmosphere to obtain the crystalline Fe₂TiO₅ phase.[6]

-

Characterize the synthesized powder using X-ray diffraction (XRD) to confirm the pseudobrookite phase and scanning electron microscopy (SEM) to analyze the morphology.

II. Fabrication of a Thick Film Chemiresistive Gas Sensor

This protocol outlines the steps to fabricate a gas sensor using the synthesized Fe₂TiO₅ powder.

Materials:

-

Synthesized Fe₂TiO₅ powder

-

Alumina substrate with pre-printed interdigitated electrodes (e.g., gold or platinum)

-

Organic binder (e.g., ethyl cellulose)

-

Solvent (e.g., terpineol)

-

Glass rod

-

Screen printer (optional, for mass production)

-

Furnace

Procedure:

-

Paste Preparation: Mix the Fe₂TiO₅ powder with the organic binder and solvent in a mortar and pestle to form a homogeneous paste. The typical weight ratio is 70:15:15 (powder:binder:solvent).

-

Coating: Apply the paste onto the alumina substrate, covering the interdigitated electrodes. This can be done manually using a glass rod (doctor-blade technique) or with a screen printer for better uniformity.

-

Drying: Dry the coated substrate in an oven at 100-150°C for 1 hour to evaporate the solvent.

-

Sintering: Sinter the thick film in a furnace at a temperature between 500°C and 700°C for 2 hours. This step is crucial for burning out the organic binder and for the formation of a porous, stable sensing layer.

-

Wire Bonding: Attach platinum or gold wires to the contact pads of the electrodes using silver paste and heat at a low temperature to ensure good electrical contact.

-

Aging: Age the sensor by heating it at its intended operating temperature for several hours to stabilize its electrical properties before testing.

III. Gas Sensing Measurement Protocol

This protocol details the procedure for evaluating the gas sensing performance of the fabricated Fe₂TiO₅ sensor.

Apparatus:

-

Gas testing chamber with an inlet and outlet for gas flow

-

Mass flow controllers to regulate gas concentrations

-

Heating element to control the sensor's operating temperature

-

Thermocouple to monitor the temperature

-

Source measure unit or a digital multimeter to measure the sensor's resistance

-

Data acquisition system connected to a computer

Procedure:

-

Place the fabricated Fe₂TiO₅ sensor inside the gas testing chamber.

-